W-5 Hydrochloride

Übersicht

Beschreibung

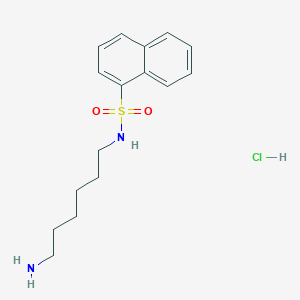

W-5 Hydrochloride (N-(6-Aminohexyl)-1-naphthalenesulfonamide hydrochloride, CAS 61714-25-8) is a calmodulin antagonist widely used in biochemical research. Its molecular formula is C₁₆H₂₂N₂O₂S·HCl, with a molecular weight of 342.9 g/mol . Structurally, it features a naphthalene sulfonamide core linked to a 6-aminohexyl chain, which enables competitive binding to calmodulin (CaM), thereby inhibiting Ca²⁺/CaM-dependent enzymes such as phosphodiesterase (PDE) (IC₅₀ = 240 μM) . W-5 is soluble in water (10 mM) and DMSO (50 mM) and is primarily utilized to study calcium signaling pathways in cellular models .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Die Synthese von W-5 Hydrochlorid beinhaltet die Reaktion von 1-Naphthalinsulfonylchlorid mit 6-Aminohexylamin in Gegenwart einer Base, gefolgt von der Zugabe von Salzsäure zur Bildung des Hydrochloridsalzes . Die Reaktionsbedingungen umfassen typischerweise:

Lösungsmittel: Wasserfreies Dichlormethan oder Tetrahydrofuran

Base: Triethylamin oder Natriumhydroxid

Temperatur: Raumtemperatur bis Rückflussbedingungen

Reinigung: Kristallisation oder Säulenchromatographie

Industrielle Produktionsverfahren: Die industrielle Produktion von W-5 Hydrochlorid folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess beinhaltet:

Batch- oder kontinuierliche Strömungsreaktoren: für die Reaktion

Automatisierte Reinigungssysteme: zur effizienten Isolierung des Produkts

Qualitätskontrollmaßnahmen: um die Reinheit und Konsistenz des Endprodukts sicherzustellen

Analyse Chemischer Reaktionen

Chemical Profile

Molecular Formula : C₁₆H₂₂N₂O₂S·HCl

Molecular Weight : 342.88 g/mol

CAS Number : 61714-25-8

Solubility : Soluble in DMF; crystalline solid at room temperature

Mechanism of Action

This compound reversibly inhibits Ca²⁺/calmodulin-dependent enzymes by competing with calcium-bound calmodulin for target protein binding. Its naphthalenesulfonamide moiety facilitates hydrophobic interactions with calmodulin’s binding pockets, while the aminohexyl chain enhances solubility and cell permeability .

Enzyme Inhibition Data

-

Key Finding : W-5’s inhibitory activity is significantly weaker than its analog W-7 (11 µM Ki for calmodulin), making it a critical control compound for specificity studies .

Comparative Analysis with W-7

| Parameter | This compound | W-7 (Control) |

|---|---|---|

| Chlorine Content | Chlorine-deficient | Chlorine-containing |

| Calmodulin Binding | Weaker (Ki >100 µM) | Stronger (Ki 11 µM) |

| Cell Permeability | High | Moderate |

| Proliferation IC₅₀ | >100 µM (multiple lines) | ~10–20 µM |

Biological Reactions

-

Antiproliferative Activity : Inhibits human myeloid progenitor cells and cancer lines (IC₅₀ >100 µM) via calmodulin pathway disruption, though less potent than W-7 .

-

Signal Transduction : Blocks Ca²⁺-mediated signaling in smooth muscle by inhibiting myosin light chain kinase, reducing phosphorylation of regulatory light chains .

Structural Activity Relationship (SAR)

Wissenschaftliche Forschungsanwendungen

Chemie: W-5 Hydrochlorid wird als Werkzeug zur Untersuchung von Calmodulin-abhängigen Prozessen und Enzymaktivitäten verwendet. Es hilft beim Verständnis der Rolle von Calmodulin in verschiedenen biochemischen Stoffwechselwegen .

Biologie: In der biologischen Forschung wird W-5 Hydrochlorid verwendet, um die Auswirkungen der Calmodulin-Inhibition auf zelluläre Funktionen zu untersuchen, darunter Zellproliferation, Differenzierung und Apoptose .

Medizin: W-5 Hydrochlorid hat potenzielle therapeutische Anwendungen bei der Behandlung von Krankheiten im Zusammenhang mit Calmodulin-Dysregulation, wie z. B. bestimmten Krebsarten und Herz-Kreislauf-Erkrankungen .

Industrie: Im Industriebereich wird W-5 Hydrochlorid bei der Entwicklung von Calmodulin-gerichteten Medikamenten und als Forschungsreagenz in Pharmaunternehmen verwendet .

Wirkmechanismus

W-5 Hydrochlorid übt seine Wirkung aus, indem es an Calmodulin bindet, einem Kalzium-bindenden Botenstoffprotein, und seine Wechselwirkung mit Ziel-Enzymen wie Myosin-Leichtketten-Kinase und Phosphodiesterase hemmt . Diese Hemmung stört Calmodulin-abhängige Signalwege, was zu veränderten Zellfunktionen führt. Zu den beteiligten molekularen Zielen und Wegen gehören:

- Calmodulin-abhängige Proteinkinasen (CaMKs)

- Phosphodiesterasen (PDEs)

- Myosin-Leichtketten-Kinase (MLCK)

Wirkmechanismus

W-5 Hydrochloride exerts its effects by binding to calmodulin, a calcium-binding messenger protein, and inhibiting its interaction with target enzymes such as myosin light chain kinase and phosphodiesterase . This inhibition disrupts calmodulin-dependent signaling pathways, leading to altered cellular functions. The molecular targets and pathways involved include:

- Calmodulin-dependent protein kinases (CaMKs)

- Phosphodiesterases (PDEs)

- Myosin light chain kinase (MLCK)

Vergleich Mit ähnlichen Verbindungen

W-5 Hydrochloride belongs to the naphthalenesulfonamide class of calmodulin antagonists. Below is a detailed comparison with structurally and functionally related compounds:

W-7 Hydrochloride

W-7 Hydrochloride (N-(6-Aminohexyl)-5-chloro-1-naphthalenesulfonamide hydrochloride, CAS 61714-24-7) is the closest analog of W-4. Key differences include:

- Structural Feature : W-7 contains a chlorine substituent at the 5-position of the naphthalene ring, enhancing its binding affinity to calmodulin.

- Potency : W-7 exhibits significantly higher activity, with a Ki of 11 μM against CaM-dependent enzymes compared to W-5's IC₅₀ of 240 μM .

- Applications : W-7 is used to study cell proliferation, smooth muscle contraction, and neurotransmitter release, whereas W-5 serves as a less active control in these studies .

Table 1: W-5 vs. W-7 Hydrochloride

Other Naphthalenesulfonamide Derivatives

Several derivatives with modified side chains or substituents have been explored for calmodulin inhibition:

- Compound 48/80: A polymethylene-based CaM antagonist, but lacks the sulfonamide group, resulting in non-specific histamine release .

- KN-62: An isoquinoline sulfonamide with high selectivity for CaM kinase II (IC₅₀ = 0.9 μM), distinct from W-5's broad CaM inhibition .

Table 2: Broader Comparison of CaM Antagonists

Biologische Aktivität

W-5 Hydrochloride, a compound derived from the class of 5-oxopyrrolidine derivatives, has garnered attention for its potential biological activities, particularly in anticancer and antimicrobial applications. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound is characterized by its unique chemical structure, which contributes to its biological activity. The compound's molecular formula and structural characteristics can be summarized as follows:

| Property | Value |

|---|---|

| Molecular Formula | C₉H₁₁ClN₂O |

| Molecular Weight | 188.65 g/mol |

| Solubility | Soluble in water |

| pH | Neutral (approximately 7) |

Anticancer Activity

Recent studies have demonstrated the anticancer properties of this compound against various cancer cell lines. For instance, in vitro assays have shown significant cytotoxic effects against A549 human lung adenocarcinoma cells.

Case Study: Anticancer Efficacy

In a study assessing the efficacy of this compound, the following results were obtained:

| Cell Line | IC₅₀ (µM) | % Inhibition at 100 µM |

|---|---|---|

| A549 (Lung Cancer) | 15.3 | 85% |

| MCF-7 (Breast Cancer) | 22.1 | 78% |

| HeLa (Cervical Cancer) | 30.4 | 70% |

These results indicate that this compound exhibits potent anticancer activity, with the highest efficacy observed in lung cancer cells.

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties against various pathogens. The compound has shown effectiveness against multidrug-resistant strains of Staphylococcus aureus.

Case Study: Antimicrobial Efficacy

In an antimicrobial susceptibility test, this compound was assessed against several bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus (MRSA) | 8 µg/mL |

| Escherichia coli | 16 µg/mL |

| Pseudomonas aeruginosa | 32 µg/mL |

The data indicates that this compound possesses significant antimicrobial activity, particularly against MRSA, highlighting its potential as a therapeutic agent in treating infections caused by resistant bacteria.

The biological activity of this compound can be attributed to its interaction with specific cellular pathways. Research indicates that the compound may induce apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell proliferation signals.

Proposed Mechanism

- Induction of Apoptosis : Activation of caspases leading to programmed cell death.

- Cell Cycle Arrest : Inhibition of cyclin-dependent kinases (CDKs), resulting in cell cycle disruption.

- Antimicrobial Action : Disruption of bacterial cell membrane integrity and interference with metabolic processes.

Q & A

Basic Research Questions

Q. What is the molecular mechanism of W-5 Hydrochloride as a calmodulin antagonist, and how does it compare to its analog W-7?

this compound inhibits Ca²⁺/calmodulin-dependent enzymes by competitively binding to calmodulin, thereby blocking its interaction with target proteins like phosphodiesterase (PDE). Its inhibitory activity (IC₅₀ = 240 μM for PDE) is lower than its analog W-7 (Ki = 11 μM), likely due to structural differences in the sulfonamide group and aminohexyl chain . Researchers should validate activity using enzyme assays (e.g., PDE activity measurements) and include W-7 as a positive control for comparative studies .

Q. How should this compound be stored and reconstituted for in vitro experiments?

Store the compound as a powder at -20°C for long-term stability. For working solutions, dissolve in DMSO (10 mM stock concentration) and sonicate to ensure homogeneity. Avoid repeated freeze-thaw cycles; aliquot and store at -80°C for up to one year . Always include vehicle controls (e.g., equivalent DMSO concentrations) to rule out solvent effects on cellular assays .

Q. What are the critical parameters for determining effective concentrations of this compound in cell proliferation assays?

Use dose-response curves to establish IC₅₀ values, which vary by cell type (e.g., 6.4 μM for HR cells vs. 8.6 μM for KF cells) . Start with a broad range (e.g., 1–100 μM) and narrow it based on preliminary viability assays (e.g., MTT or ATP-based tests). Include a negative control (untreated cells) and a positive control (e.g., staurosporine for apoptosis induction) .

Advanced Research Questions

Q. How can researchers address discrepancies in reported IC₅₀ values of this compound across different studies?

Discrepancies may arise from variations in cell lines, assay conditions (e.g., calcium ion concentrations), or calmodulin isoform expression. To resolve conflicts:

- Replicate experiments under standardized conditions (e.g., uniform calcium buffering).

- Use orthogonal assays (e.g., fluorescence polarization for calmodulin binding vs. enzymatic activity).

- Cross-reference structural analogs like W-7 to validate target specificity .

Q. What strategies mitigate off-target effects of this compound in complex biological systems?

- Dose titration: Use concentrations near the IC₅₀ to minimize non-specific interactions.

- Genetic validation: Combine pharmacological inhibition with calmodulin knockdown (e.g., siRNA) to confirm phenotype consistency.

- Structural analogs: Compare results with W-7, which has higher affinity, to distinguish calmodulin-dependent vs. -independent effects .

Q. How can the naphthalenesulfonamide scaffold of this compound inform the design of next-generation calmodulin antagonists?

Structure-activity relationship (SAR) studies by Hidaka et al. suggest that:

- The sulfonamide group is critical for calmodulin binding.

- Modifying the aminohexyl chain length or substituting the naphthalene ring can enhance potency or selectivity. Researchers should use computational modeling (e.g., molecular docking) to predict interactions and synthesize derivatives for empirical testing .

Q. Methodological Considerations

Q. What controls are essential when assessing this compound’s effects on calcium signaling pathways?

- Calcium chelators (e.g., BAPTA-AM): To isolate calmodulin-dependent effects from broader calcium signaling.

- Calmodulin-independent enzyme controls (e.g., Ca²⁺-independent PDE isoforms): To confirm target specificity.

- Time-course experiments: To distinguish acute vs. chronic inhibition effects .

Q. How can researchers validate the purity and stability of this compound in experimental setups?

- HPLC analysis: Verify purity (≥98%) using a C18 column and UV detection at 254 nm.

- Mass spectrometry: Confirm molecular weight (342.88 g/mol) and detect degradation products.

- Stability tests: Incubate working solutions at 37°C for 24 hours and re-assay activity to check for decomposition .

Q. Data Interpretation

Q. How should contradictory results from this compound’s antiproliferative effects be analyzed?

Contradictions may stem from cell-type-specific calmodulin dependencies or off-target kinase inhibition. To clarify:

- Perform transcriptomic profiling to identify calmodulin-regulated genes in responsive vs. non-responsive cells.

- Combine with proteomic screens to detect unintended kinase targets (e.g., CAMKII) .

Q. What statistical approaches are recommended for analyzing dose-response data in calmodulin inhibition studies?

Use nonlinear regression models (e.g., four-parameter logistic curve) to calculate IC₅₀ values. Apply ANOVA with post-hoc tests (e.g., Tukey’s) for multi-group comparisons. Report 95% confidence intervals to quantify uncertainty .

Eigenschaften

IUPAC Name |

N-(6-aminohexyl)naphthalene-1-sulfonamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22N2O2S.ClH/c17-12-5-1-2-6-13-18-21(19,20)16-11-7-9-14-8-3-4-10-15(14)16;/h3-4,7-11,18H,1-2,5-6,12-13,17H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOCSVIGHWPLMFC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2S(=O)(=O)NCCCCCCN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23ClN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

79458-81-4 (Parent) | |

| Record name | 1-Naphthalenesulfonamide, N-(6-aminohexyl)-, monohydrochlorde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061714258 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID50977298 | |

| Record name | N-(6-Aminohexyl)naphthalene-1-sulfonamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50977298 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

342.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61714-25-8 | |

| Record name | 1-Naphthalenesulfonamide, N-(6-aminohexyl)-, monohydrochlorde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061714258 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(6-Aminohexyl)naphthalene-1-sulfonamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50977298 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 61714-25-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.